molecular formula C17H14FN3O2S B11281666 N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine

N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine

Cat. No.: B11281666
M. Wt: 343.4 g/mol
InChI Key: BKHLXUJHWKQJHR-UHFFFAOYSA-N
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Description

N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methoxybenzoyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with 3-methoxybenzoyl chloride to form an intermediate, which is then cyclized with thioamide to produce the final thiazole derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(3-methoxybenzoyl)thiourea
  • 2-[(2-Fluorophenyl)formamido]-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)acetamide

Uniqueness

N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine stands out due to its unique combination of a thiazole ring and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H14FN3O2S/c1-23-11-6-4-5-10(9-11)14(22)15-16(19)21-17(24-15)20-13-8-3-2-7-12(13)18/h2-9H,19H2,1H3,(H,20,21)

InChI Key

BKHLXUJHWKQJHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3F)N

Origin of Product

United States

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